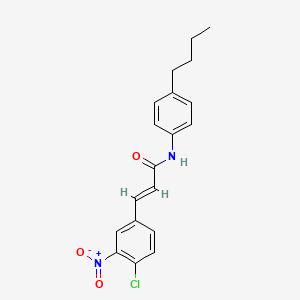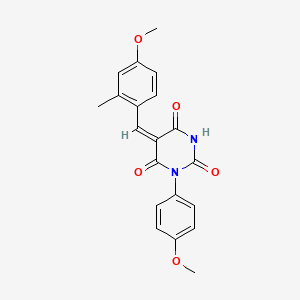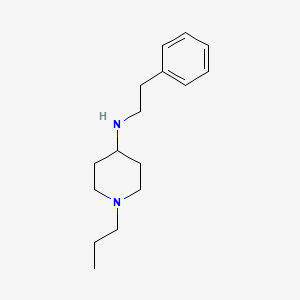
N-(4-butylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide, commonly known as BNPPA, is a synthetic compound that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. BNPPA belongs to the family of acrylamide derivatives and is known for its anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of BNPPA is not fully understood; however, it is believed to act through multiple pathways. BNPPA has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, BNPPA has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
BNPPA has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various animal models. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of inflammation. BNPPA has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, BNPPA has been shown to protect neurons from oxidative stress and reduce the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BNPPA is its high potency and specificity towards cancer cells and inflammation. However, one of the limitations of BNPPA is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and toxicity profile of BNPPA.
Direcciones Futuras
There are several future directions for the research on BNPPA. One potential area of research is the development of more efficient methods for synthesizing BNPPA. Additionally, further studies are needed to determine the optimal dosage and toxicity profile of BNPPA in vivo. Furthermore, the potential therapeutic applications of BNPPA in other diseases, such as neurodegenerative disorders, should be explored. Finally, the development of BNPPA derivatives with improved solubility and bioavailability could lead to the development of more effective therapeutics.
Métodos De Síntesis
BNPPA can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitrobenzaldehyde with 4-butylaniline, followed by the reduction of the nitro group and the acylation of the resulting compound with acryloyl chloride. The final product is obtained through recrystallization and purification.
Aplicaciones Científicas De Investigación
BNPPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies and has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
Propiedades
IUPAC Name |
(E)-N-(4-butylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-2-3-4-14-5-9-16(10-6-14)21-19(23)12-8-15-7-11-17(20)18(13-15)22(24)25/h5-13H,2-4H2,1H3,(H,21,23)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPOUCSDOBCSLV-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-butylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3,4-difluorophenoxy)methyl]-N-methyl-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4892199.png)
![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4892205.png)

![(3aS*,5S*,9aS*)-2-(3-methoxybenzyl)-5-(8-quinolinyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4892218.png)

![N-(2,4-dichlorophenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4892242.png)
![N-(5-chloro-2-pyridinyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4892259.png)
![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892262.png)
![5-[(3-carboxypropanoyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4892266.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)glycinamide](/img/structure/B4892274.png)
![N-[2-(5-isopropyl-2-methylphenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B4892284.png)
![methyl 4-({3-[2-(4-methylphenyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B4892288.png)